molecular formula C13H19NO5S B3961004 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID

Cat. No.: B3961004
M. Wt: 301.36 g/mol
InChI Key: UWWDQNXVCUNXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PROPANOIC ACID
  • 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BUTANOIC ACID
  • 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PENTANOIC ACID

Uniqueness

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its longer hexanoic acid chain compared to similar compounds may confer different physicochemical properties and biological activities.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-4-5-12(13(15)16)14-20(17,18)11-8-6-10(19-2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDQNXVCUNXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Reactant of Route 3
Reactant of Route 3
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Reactant of Route 4
Reactant of Route 4
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Reactant of Route 5
Reactant of Route 5
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Reactant of Route 6
Reactant of Route 6
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.